molecular formula C9H5ClN2O2 B1346353 5-Chloro-6-nitroquinoline CAS No. 58416-32-3

5-Chloro-6-nitroquinoline

Cat. No. B1346353
CAS RN: 58416-32-3
M. Wt: 208.6 g/mol
InChI Key: UEYYCZFZTFTKAY-UHFFFAOYSA-N
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Description

5-Chloro-6-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H5ClN2O2/c10-7-3-4-8-6 (2-1-5-11-8)9 (7)12 (13)14/h1-5H .


Chemical Reactions Analysis

Quinoline and its derivatives have been involved in various chemical reactions. For instance, they have been used in addition, substitution, and rearrangement reactions . They have also been used in the synthesis of heterocyclic compounds based on nitroquinolines .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 208.60 g/mol . It has a topological polar surface area of 58.7 Ų .

Scientific Research Applications

Chemical Reactivity and Substitution Patterns

5-Chloro-6-nitroquinoline exhibits unique chemical behaviors, particularly in nucleophilic substitution reactions. Mąkosza et al. (1986) studied vicarious nucleophilic substitution in nitroquinolines, revealing that 5-Nitro-, 6-nitro-, and 8-nitroquinoline react with various carbanions leading to substitution predominantly or exclusively at specific positions, indicating a distinct reactivity pattern that could be leveraged in synthetic chemistry for creating novel compounds (Mąkosza, Kinowski, Danikiewicz, & Mudryk, 1986).

Prodrug Systems for Bioreductive Activation

Gavin D. Couch and colleagues synthesized a range of 2-aryl-5-nitroquinolines, including derivatives of this compound, as potential prodrug systems. These systems are designed for bioreductive activation, a process where a prodrug is activated by enzymatic reduction within the body. This research highlights the potential of this compound derivatives in the development of novel therapeutic agents (Couch, Burke, Knox, & Moody, 2008).

Crystallographic Studies

The crystal structures of isomeric cocrystals involving 5-nitroquinoline have been extensively studied, providing insights into the molecular interactions and bonding patterns of this compound derivatives. Gotoh and Ishida (2019) determined the structures of cocrystals of 5-nitroquinoline with different chloro-nitrobenzoic acids, revealing the importance of hydrogen bonding in the solid-state arrangement of such compounds (Gotoh & Ishida, 2019).

Safety and Hazards

5-Chloro-6-nitroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoline and its derivatives have been the subject of numerous research studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research will likely continue to explore the synthesis and bioactivity of quinoline derivatives .

Biochemical Analysis

Biochemical Properties

5-Chloro-6-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cathepsin B, a protease involved in the degradation of extracellular matrix proteins, thereby affecting tumor cell proliferation and metastasis . The nature of these interactions is typically noncompetitive and reversible, indicating that this compound can modulate enzyme activity without permanently altering the enzyme structure .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to decrease cell viability, induce apoptosis, and alter the expression of key cell cycle proteins . These effects are crucial for its potential use as an anticancer agent, as it can disrupt the proliferation of cancer cells and promote cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and modulates their activity. One notable mechanism is the inhibition of cathepsin B, which prevents the degradation of extracellular matrix proteins and thereby inhibits tumor cell invasion and metastasis . Additionally, this compound can induce changes in gene expression, leading to altered cellular responses and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthesis . The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into active or inactive metabolites, affecting its overall efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s bioavailability and therapeutic effectiveness, as they determine its localization and concentration within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution for effective therapeutic applications .

properties

IUPAC Name

5-chloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYYCZFZTFTKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284963
Record name 5-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58416-32-3
Record name 5-Chloro-6-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58416-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 39969
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC39969
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39969
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Record name 5-chloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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